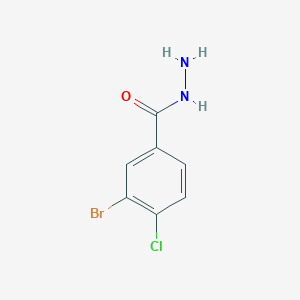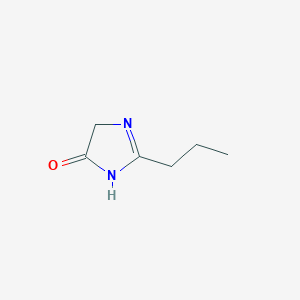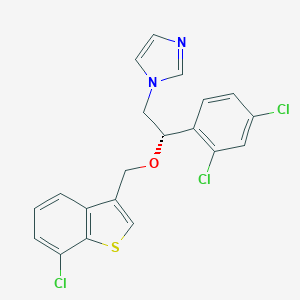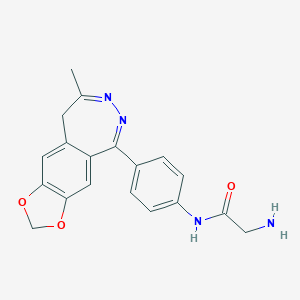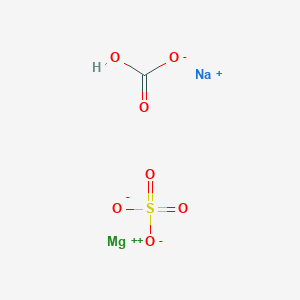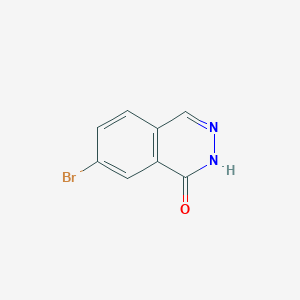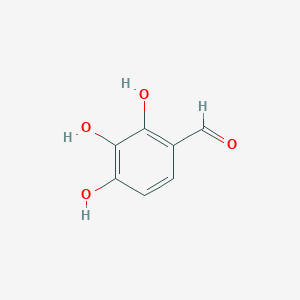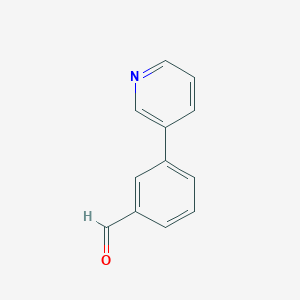
3-(Pyridin-3-Yl)Benzaldehyde
Übersicht
Beschreibung
3-(Pyridin-3-Yl)Benzaldehyde is a chemical compound with the molecular formula C12H9NO . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of 3-(Pyridin-3-Yl)Benzaldehyde and its derivatives involves various methodologies. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 3-(Pyridin-3-Yl)Benzaldehyde is characterized by a pyridine ring attached to a benzaldehyde group . The pyridine and benzene rings form dihedral angles, indicating the twist in the molecules .Chemical Reactions Analysis
3-(Pyridin-3-Yl)Benzaldehyde participates in various chemical reactions. For instance, it is involved in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . It also plays a role in the synthesis of N-(Pyridin-3-yl)benzamides, which have potential to inhibit human steroid-11β-hydroxylase (CYP11B1) and human aldosterone synthase (CYP11B2) .Physical And Chemical Properties Analysis
3-(Pyridin-3-Yl)Benzaldehyde has a molecular weight of 183.21 and its InChI Code is 1S/C12H9NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13-8-12/h1-9H . More detailed physical and chemical properties are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Luminescent Materials and Complex Synthesis : A study by Gusev et al. (2011) demonstrated the synthesis of new Zn complexes based on 1,2,4-triazoles, involving 3-(pyridin-2-yl)-5-(2-aminophenyl)-1H-1,2,4-triazole and benzaldehyde. These complexes exhibited strong green-blue luminescence in solid state, indicating potential applications in material science.
Chemosensors for pH Discrimination : The work of Dhawa et al. (2020) explored compounds including 3-((pyridin-3-ylimino)methyl)benzaldehyde as fluorescent chemosensors for pH. These compounds effectively discriminated between normal cells and cancer cells based on pH differences, suggesting their utility in biomedical applications.
Molecular Packing and Optical Properties : Percino et al. (2014) synthesized a novel compound from a condensation reaction involving 4-(pyridin-2-yl)benzaldehyde. The study highlighted the importance of molecular packing and intermolecular interactions in determining the emission properties of the compound, which could have implications in materials chemistry.
Catalysis in Organic Synthesis : In a study by Steinhoff et al. (2004), the Pd(OAc)(2)/pyridine catalyst system, involving pyridine and benzaldehyde, was used for selective aerobic oxidation of organic substrates. This research contributes to understanding the mechanisms in organic synthesis and catalysis.
Cross-Coupling Reactions in Organic Chemistry : Wang et al. (2014) studied the Suzuki cross-coupling reaction involving pyridylboronic acid and a derivative of benzaldehyde. This research has implications for organic synthesis, particularly in developing pharmaceuticals and complex organic molecules.
Condensation Mechanisms in Organic Chemistry : Arsene et al. (2022) investigated the condensation reaction mechanisms of 4-pyridinecarboxaldehyde with various acids. The study provides insights into the thermodynamics and kinetics of these reactions, useful in synthetic organic chemistry.
Photophysical Properties and ICT Effects : Research by Altinolcek et al. (2021) focused on carbazole-based D-π-A molecules, including derivatives of benzaldehyde. The study assessed their photophysical properties and intramolecular charge transfer (ICT) effects, relevant in developing optoelectronic materials.
Catalysis in Pharmaceutical Synthesis : Perozo-Rondón et al. (2006) used benzaldehyde derivatives in a solvent-free catalysis process to synthesize 1,4-dihydropyridine derivatives. These compounds have applications as pharmaceuticals, particularly in calcium channel blockers.
Safety And Hazards
Eigenschaften
IUPAC Name |
3-pyridin-3-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13-8-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPFNRWGFPAZMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383795 | |
| Record name | 3-(Pyridin-3-Yl)Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-Yl)Benzaldehyde | |
CAS RN |
131231-24-8 | |
| Record name | 3-(Pyridin-3-Yl)Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-3-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

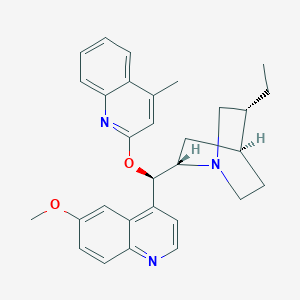

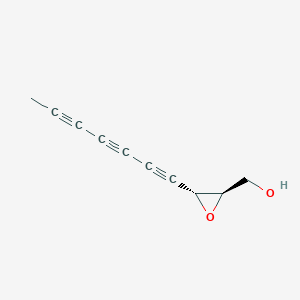
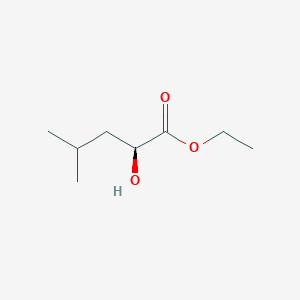
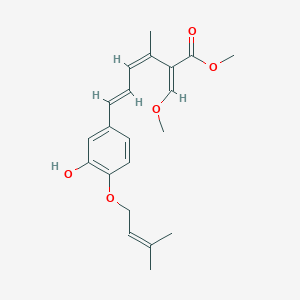
![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)
